1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol chemical properties
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Key Synthetic Intermediate
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a tertiary benzylic alcohol featuring the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. This unique structural combination—a saturated cyclohexane ring fused to a benzene ring, with a hydroxyl-bearing quaternary center adjacent to the aromatic system—imparts a distinct profile of reactivity and physical properties. While its parent compound, tetralin, is widely utilized as a high-boiling solvent and hydrogen-donor in industrial processes, 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol serves primarily as a valuable intermediate in synthetic organic chemistry.[1] Its significance lies in its ability to undergo facile transformations, most notably dehydration, to yield substituted dihydronaphthalenes. These products are crucial building blocks for more complex molecular architectures found in natural products and pharmacologically active compounds.[2]
This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for laboratory applications.
Molecular Structure and Physicochemical Characteristics
The molecule's formal name is 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, and it is identified by the CAS Registry Number 14944-28-6.[3] The core structure consists of a tetralin framework with a methyl group and a hydroxyl group attached to the C1 position. This substitution creates a chiral center at C1, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
The fusion of an aliphatic and an aromatic ring, combined with the polar hydroxyl group, results in a molecule with moderate polarity and a high boiling point. Its properties are influenced by its ability to act as a hydrogen bond donor (via the -OH group) and its relatively large hydrophobic surface area.[4]
Table 1: Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[4], NIST[3] |
| Molecular Weight | 162.23 g/mol | PubChem[4] |
| IUPAC Name | 1-methyl-3,4-dihydro-2H-naphthalen-1-ol | PubChem[4] |
| CAS Number | 14944-28-6 | NIST[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| LogP (Octanol/Water) | 2.5 (Predicted) | Cheméo[5] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[4] |
| Boiling Point (Normal) | 537 K (Predicted) | Cheméo[5] |
Note: Many physical properties for this specific compound are computationally predicted. Experimental data should be determined for precise applications.
Spectroscopic Profile: A Guide to Structural Verification
Spectroscopic analysis is critical for confirming the identity and purity of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
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Infrared (IR) Spectroscopy : The most prominent feature is a broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching vibration is expected near 1050 cm⁻¹.[6] Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum will show a characteristic singlet for the methyl group (CH₃) protons around δ 1.5 ppm. The aliphatic protons on the tetralin ring (at C2, C3, and C4) will appear as complex multiplets between δ 1.6 and 2.8 ppm. The aromatic protons will be found in the downfield region of δ 7.0–7.5 ppm. The hydroxyl proton (-OH) will present as a broad singlet whose chemical shift is concentration-dependent.
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¹³C NMR : The spectrum will display 11 distinct signals. The quaternary carbon (C1) bearing the hydroxyl and methyl groups will appear around δ 70-75 ppm. The methyl carbon will be observed in the upfield region (δ 20-30 ppm). The aliphatic carbons (C2, C3, C4) will resonate between δ 20-40 ppm, while the aromatic carbons will be found in the δ 125-145 ppm range.
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Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook.[3] The molecular ion peak (M⁺) would be observed at m/z = 162. A prominent peak at m/z = 144 would correspond to the loss of water (M-18), a characteristic fragmentation pattern for alcohols. Another significant peak at m/z = 129 would result from the subsequent loss of a methyl group (M-18-15).
Synthesis Protocol: Grignard Reaction with α-Tetralone
A reliable and widely applicable method for the synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is the nucleophilic addition of a methyl Grignard reagent to α-tetralone (3,4-dihydro-2H-naphthalen-1-one). This approach is a cornerstone of alcohol synthesis, providing high yields and purity.
Causality Behind Experimental Choices:
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Anhydrous Conditions : Grignard reagents are highly reactive towards protic sources (like water), which would quench the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
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Diethyl Ether as Solvent : Diethyl ether is an ideal solvent as it is aprotic and its lone pair electrons solvate and stabilize the magnesium center of the Grignard reagent.
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Slow Addition at Low Temperature : The reaction is exothermic. Slow addition of the α-tetralone to the Grignard reagent at 0 °C helps to control the reaction rate, prevent side reactions, and ensure safety.
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Acidic Workup : The initial product is a magnesium alkoxide salt. A mild acid workup (e.g., with saturated aqueous ammonium chloride) is required to protonate the alkoxide and yield the final alcohol product.
Step-by-Step Experimental Protocol:
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Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
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Grignard Reagent Preparation : Place magnesium turnings in the flask. Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of methylmagnesium iodide/bromide.
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Reactant Addition : Once the Grignard reagent has formed, cool the flask to 0 °C using an ice bath. Dissolve α-tetralone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution over 30 minutes.
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Reaction and Quenching : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction. Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Final Purification : Purify the crude oil via column chromatography on silica gel or distillation under reduced pressure to obtain pure 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Key Chemical Reactivity: Acid-Catalyzed Dehydration
The defining reaction of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is its acid-catalyzed dehydration. As a tertiary benzylic alcohol, it readily undergoes elimination via an E1 mechanism to form a stable, conjugated alkene system.[2] This reaction is a powerful method for synthesizing substituted dihydronaphthalenes.
E1 Elimination Mechanism:
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Protonation of the Hydroxyl Group : A catalytic amount of acid (e.g., H₂SO₄, p-TsOH) protonates the hydroxyl group, converting it into a much better leaving group (H₂O).[2]
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Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule. This is the rate-determining step and results in the formation of a highly stable tertiary benzylic carbocation. The stability is derived from both hyperconjugation with the adjacent alkyl groups and resonance delocalization into the aromatic ring.
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Deprotonation : A weak base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon. This leads to the formation of a double bond, yielding the alkene product and regenerating the acid catalyst.[2] Due to the stability of the conjugated system, elimination typically occurs to form 4-Methyl-1,2-dihydronaphthalene.
Reaction Mechanism Diagram:
Caption: E1 mechanism for the acid-catalyzed dehydration of the title compound.
Applications in Synthetic Chemistry
The primary application of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is as a synthetic intermediate. Its utility stems from its role as a precursor to:
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Substituted Dihydronaphthalenes : As detailed above, these compounds are valuable building blocks in medicinal chemistry and materials science due to their rigid structure and potential for further functionalization.[2]
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Chiral Ligands and Auxiliaries : Through enantioselective synthesis or resolution of the racemic alcohol, chiral versions can be used to synthesize ligands for asymmetric catalysis.
Safety, Handling, and Storage
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Hazards : The compound is expected to be a combustible liquid.[8] It may cause skin and serious eye irritation.[7][8] Inhalation may cause respiratory tract irritation, and ingestion may be harmful.[7]
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Handling :
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Work in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
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Keep away from heat, sparks, and open flames.[8]
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Avoid breathing vapors and prevent contact with skin and eyes.[9]
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Storage :
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
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Store away from oxidizing agents and strong acids.
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References
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Cheméo. (n.d.). Chemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 14944-28-6). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139860, 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
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NIST. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol in NIST Chemistry WebBook. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
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Schultz Canada Chemicals Ltd. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
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